molecular formula C10H9ClF3NOS B14035702 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14035702
M. Wt: 283.70 g/mol
InChI Key: BUMQDNLMIMJPAN-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-(trifluoromethylthio)aniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The resulting amine is then subjected to chlorination using reagents like thionyl chloride to introduce the chloropropanone moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The trifluoromethylthio group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.

Comparison with Similar Compounds

1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can be compared with similar compounds such as:

    1-(5-Amino-2-(trifluoromethylthio)phenyl)propan-2-one: This compound lacks the chloropropanone moiety, which may result in different chemical reactivity and biological activity.

    1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[5-amino-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NOS/c11-5-8(16)4-6-3-7(15)1-2-9(6)17-10(12,13)14/h1-3H,4-5,15H2

InChI Key

BUMQDNLMIMJPAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CC(=O)CCl)SC(F)(F)F

Origin of Product

United States

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